(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)methylamine hydrochloride
Description
(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)methylamine hydrochloride (CAS: 1803598-96-0) is a fluorinated benzylamine derivative with a molecular weight of 268.71 g/mol and the formula C₁₁H₁₅F₃N₂·HCl . It is structurally characterized by a benzyl group, a trifluoropropyl moiety, and a methylamine hydrochloride salt. Its synthesis and handling require adherence to safety protocols typical of amine hydrochlorides, such as proper ventilation and avoidance of moisture .
Properties
IUPAC Name |
2-N-benzyl-3,3,3-trifluoro-2-N-methylpropane-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2.ClH/c1-16(10(7-15)11(12,13)14)8-9-5-3-2-4-6-9;/h2-6,10H,7-8,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQHCMTYOQYHED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(CN)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)methylamine hydrochloride typically involves the reaction of benzylamine with 3-amino-1,1,1-trifluoropropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)methylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)methylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The amine group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine (CAS: 270253-11-7)
Butenafine Hydrochloride (CAS: 101827-46-7)
- Structure : Contains a naphthalene methylamine group and a tert-butylbenzyl substituent .
- Mode of Action : Inhibits squalene epoxidase, leading to fungicidal activity against dermatophytes .
- Comparison : While both compounds are benzylamine hydrochlorides, the target lacks the naphthalene moiety, which is critical for Butenafine’s antifungal activity. This suggests the target may have distinct biological targets or reduced potency in antifungal applications .
N-Benzyl-1-(2,2-dichlorocyclopropyl)methylamine Derivatives
- Applications : Used as inhibitors, surfactants, and flotation agents .
- Comparison : The target’s trifluoropropyl group enhances lipophilicity and metabolic stability compared to dichlorocyclopropyl analogs. This could improve bioavailability in drug design but may reduce suitability for surfactant applications requiring hydrophilic-lipophilic balance .
Methylamine Hydrochloride (CAS: 593-51-1)
- Simplicity : A primary amine salt with a molecular weight of 67.52 g/mol .
- Comparison : The target’s complex structure (benzyl, trifluoropropyl) confers higher molecular weight and likely reduced volatility. Its applications would diverge significantly, with the target being more suited for specialized organic synthesis rather than bulk industrial uses .
Physicochemical and Functional Properties
Table 1: Key Properties of Comparable Compounds
Research and Commercial Considerations
- Synthesis and Cost : The target compound is priced higher (e.g., 529.00 €/50mg) than simpler building blocks like 2-Chloro-N-methylbenzene-1-carboximidamide hydrochloride (462.00 €/50mg), reflecting its complex fluorinated structure .
- Purity and Availability : Suppliers like American Elements emphasize high-purity grades (up to 99.999%) for such compounds, critical for pharmaceutical research .
- Safety : As a hydrochloride salt, it requires handling akin to other amine salts, including moisture-sensitive storage and hazard protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
